3-Azidopropanal

Descripción general

Descripción

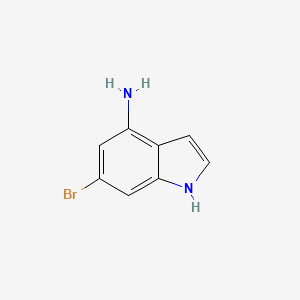

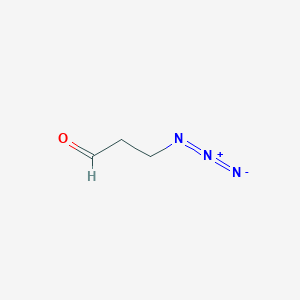

3-Azidopropanal is a chemical compound with the molecular formula C3H5N3O . It has an average mass of 99.091 Da and a monoisotopic mass of 99.043259 Da . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of this compound involves several steps. One method includes the oxidation of 3-azido alcohols, reduction of 3-azido esters, reaction of 3-tosyloxy aldehydes with sodium azide, and addition of hydrazoic acid .Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C3H5N3O . The structure is composed of 3 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

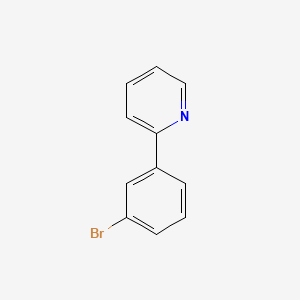

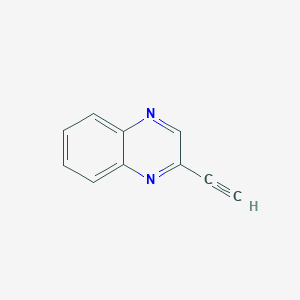

This compound is involved in various chemical reactions. For instance, it can be used as a starting compound for the synthesis of pyrido[4,3-d]pyrimidines .Physical And Chemical Properties Analysis

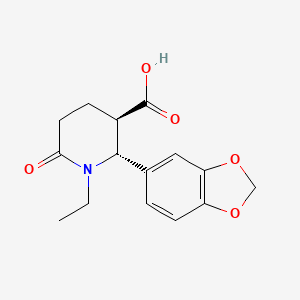

The physical and chemical properties of this compound include its molecular formula, average mass, and monoisotopic mass . Other properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Relevant Papers One relevant paper discusses the design, synthesis, antiviral, and cytotoxic evaluation of novel acyclic phosphonate nucleotide analogues with a 5,6-dihydro-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione system . Another paper discusses the lipoprotein lipase-catalyzed kinetic resolution of 2-acetoxy-3-azidopropanal diethyl acetal .

Aplicaciones Científicas De Investigación

Synthesis and Modification in Peptide Chemistry

3-Azidopropanal is relevant in the context of peptide chemistry, particularly in the synthesis of peptidotriazoles. A key example is the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, which enables the creation of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is highly efficient and compatible with solid-phase peptide synthesis, contributing significantly to the diversification of peptide structures for various applications (Tornøe, Christensen, & Meldal, 2002).

Molecular and Electronic Structure Analysis

This compound derivatives, such as azido-modified aromatic amino acids, are used as infrared probes for protein detection due to their large transition dipole strengths. However, their complex absorption profiles, influenced by factors like Fermi resonances, can hinder broader applications. Studies like the one on 4-azido-l-phenylalanine in different environments provide insights into these challenges and potential modifications to improve their utility as vibrational probes (Zhang et al., 2018).

Analyzing Bonding Parameters and Magnetic Anisotropy

The azido ligand's ligand field significantly impacts magnetic anisotropy in metal complexes, as observed in studies of Co(II)-azido complexes. Understanding the behavior of azido ligands as strong σ and π donors is crucial for interpreting magnetostructural correlations and the influence of Lewis basicity on magnetic properties. This understanding is pivotal in designing azido ligand-containing materials for specific magnetic applications (Schweinfurth et al., 2015).

Drug Development and HIV Treatment

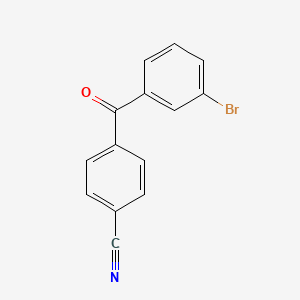

In the pharmaceutical sector, derivatives of this compound, like 3'-azidothymidine (AZT), play a significant role in HIV treatment. AZT and its analogs have been extensively studied for their effectiveness against HIV and the mechanisms underlying their antiviral activity. Research in this area includes the development of novel AZT-derived triazoles with potent anti-HIV activity and the exploration of dual-action HIV-1 integrase and reverse transcriptase inhibitors (Sirivolu et al., 2013); (Manyeruke et al., 2015).

Propiedades

IUPAC Name |

3-azidopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-6-5-2-1-3-7/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCMDUGQAUUXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447518 | |

| Record name | Propanal, 3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58503-60-9 | |

| Record name | Propanal, 3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

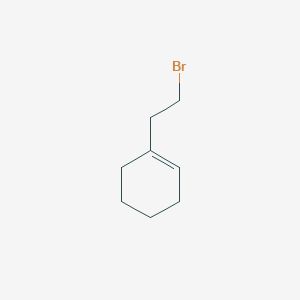

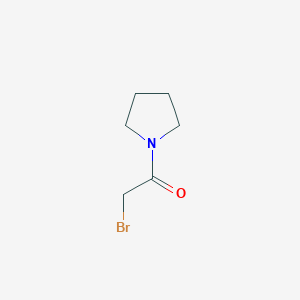

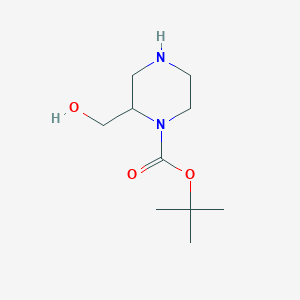

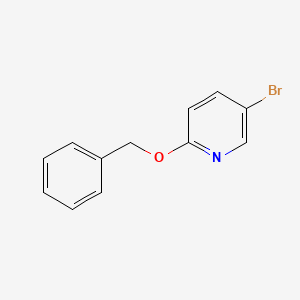

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

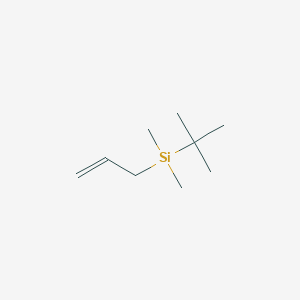

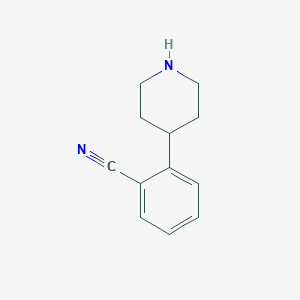

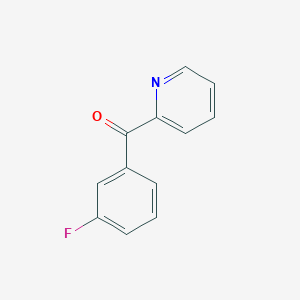

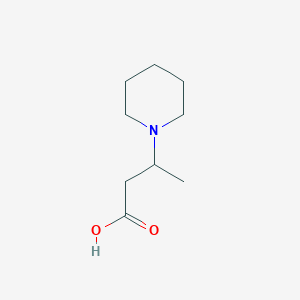

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.